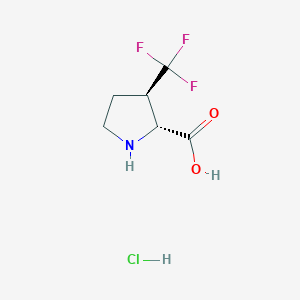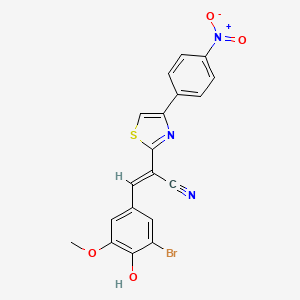
7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and material science. The unique structure of this compound makes it a valuable tool for studying complex phenomena and developing new materials.
Preparation Methods
The synthesis of 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 2-aminopyridine, followed by cyclization with 8-hydroxyquinoline under specific reaction conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups using reagents such as halogenating agents or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amino derivatives .
Scientific Research Applications
7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the activity of enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
5-Chloro-7-((3-nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: This compound has a similar structure but with a chlorine atom at the 5-position, which can alter its chemical and biological properties.
7-((2-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: This derivative has the nitro group at the 2-position instead of the 3-position, affecting its reactivity and interactions.
Properties
IUPAC Name |
7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKLJHRSWOKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)


![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)

![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)




![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)
